1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine
Description
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is a halogenated pyrrolidine derivative featuring a 3-bromophenyl ethyl substituent and two fluorine atoms at the 3,3-positions of the pyrrolidine ring. The difluoro substitution enhances electronegativity and metabolic stability, while the bromophenyl group provides a handle for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)4-6-16-7-5-12(14,15)9-16/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRFERGCLVUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-phenyl-ethylamine with 3,3-difluoro-pyrrolidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium acetate and copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research on the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases. Its interactions with molecular targets can provide insights into its mechanism of action and therapeutic potential.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes. It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms in the compound’s structure can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule but differ in substituent placement, halogenation, or backbone modifications:
Key Observations:
- Substituent Position: The position of bromine significantly impacts reactivity. For instance, 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine (4-Br) may exhibit different electronic effects compared to the target compound (3-Br) due to para vs. meta substitution .
- Backbone Modifications: Replacing pyrrolidine with pyridine (e.g., 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone) introduces aromaticity, altering solubility and reactivity .
Physicochemical Properties
- Solubility: Pyridine derivatives (e.g., ) show slight solubility in chloroform and methanol, whereas pyrrolidines with polar substituents (e.g., phenoxyethyl groups) may exhibit improved aqueous solubility .
- Molecular Weight : The target compound’s analogues range from 254 to 344.1 g/mol, with higher weights correlating with increased halogenation (e.g., CF₃ in ) .
Hazard Profiles
Biological Activity
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a bromo-phenyl group and difluoromethyl groups. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation. The presence of halogen atoms (like bromine and fluorine) can enhance lipophilicity and alter binding affinities for target proteins, potentially leading to increased biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast cancer) | TBD |
| Similar Pyrrolidine Derivative | A549 (Lung cancer) | 0.48 |
| Similar Pyrrolidine Derivative | HCT-116 (Colon cancer) | 0.78 |
Note: TBD = To Be Determined based on ongoing research.
Mechanistic Studies
Flow cytometry assays have indicated that similar compounds induce apoptosis in cancer cells via caspase activation pathways. This suggests that this compound may also act through similar apoptotic mechanisms.
Case Studies
Case Study 1: Antitumor Efficacy
A study explored the efficacy of pyrrolidine derivatives in inducing apoptosis in MCF-7 breast cancer cells. The results indicated that these compounds significantly increased caspase-3/7 activity, leading to enhanced apoptotic cell death compared to control groups.
Case Study 2: In Vivo Studies
Preliminary in vivo studies on related pyrrolidine compounds showed promising results regarding their pharmacokinetic profiles. These studies highlighted the oral bioavailability and metabolic stability of similar compounds, suggesting potential for clinical application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated pyrrolidine derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by fluorination steps. For example, bromine substitution at the phenyl ring (as in related compounds) can be achieved using N-bromosuccinimide (NIS) under controlled conditions (e.g., acetone, room temperature) . Fluorination might employ reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine. Optimizing stoichiometry, solvent polarity (e.g., THF vs. toluene), and temperature (e.g., 90°C for coupling reactions) is critical to minimize side products .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended for intermediates. Final compound purity can be validated using HPLC with a C18 column and UV detection (λ = 254 nm). Structural confirmation requires H/C NMR (noting distinct pyrrolidine ring protons at δ 2.5–3.5 ppm and fluorine coupling patterns) and high-resolution mass spectrometry (HRMS). Differential scanning calorimetry (DSC) can assess thermal stability .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : LC-MS/MS is ideal for detecting impurities at ppm levels, especially halogenated byproducts. Gas chromatography (GC) with electron capture detection (ECD) can identify residual solvents (e.g., THF, acetone). Quantitative F NMR using an internal standard (e.g., trifluoroacetic acid) ensures accurate fluorine content analysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of substituents on the phenyl ring (e.g., bromine’s electron-withdrawing nature) and fluorine’s conformational influence on the pyrrolidine ring. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies steric and electronic compatibility, prioritizing derivatives for synthesis .
Q. What experimental strategies resolve contradictions in SAR studies for brominated pyrrolidines?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted stereochemistry. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate interactions. Chiral HPLC or X-ray crystallography clarifies stereochemical impacts. Meta-analysis of published SAR data (e.g., bromine’s para vs. meta positioning) identifies trends .
Q. How can reaction mechanisms for fluorination steps be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., F incorporation) tracks fluorine substitution pathways. In situ IR spectroscopy monitors intermediate formation (e.g., DAST-mediated fluorination). Kinetic studies under varied temperatures and pressures distinguish between SN1/SN2 or radical mechanisms .
Q. What statistical methods optimize reaction parameters for scalable synthesis?
- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions (e.g., temperature, catalyst loading). Central composite designs (CCD) reduce trial numbers while maximizing yield and purity. Process analytical technology (PAT) tools (e.g., ReactIR) enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
